

Application Note: High-Performance Anion-Exchange Chromatography for Fucosyllactose Analysis

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Compound of Interest

Compound Name: *Fucosyllactose*

Cat. No.: *B1628111*

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Introduction

Fucosyllactose, a key component of human milk oligosaccharides (HMOs), plays a crucial role in infant health and development. Its analysis is of significant interest to researchers, scientists, and drug development professionals in the fields of nutrition, microbiology, and medicine. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has emerged as a robust and sensitive method for the quantification of **fucosyllactose** isomers, such as 2'-**fucosyllactose** (2'-FL) and 3-**fucosyllactose** (3-FL), in various complex matrices, including human milk and infant formula.^{[1][2][3][4][5][6][7]} This application note provides detailed protocols and quantitative data for the analysis of **fucosyllactose** using HPAEC-PAD.

Principle of HPAEC-PAD

HPAEC-PAD is a powerful technique for the analysis of carbohydrates. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated by anion-exchange chromatography. The separated analytes are then detected electrochemically with high sensitivity and specificity using a pulsed amperometric detector. This method avoids the need for derivatization, simplifying sample preparation and analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the matrix. Below are protocols for human milk and infant formula.

a) Human Milk Samples[1][2]

- Thaw frozen human milk samples at 4°C overnight.
- Dilute 0.6 mL of the milk sample with an equal volume of Milli-Q water.
- Centrifuge the diluted sample at 21,000 x g for 15 minutes at 4°C to remove lipids and proteins.[1][2]
- Apply 1.0 mL of the clear supernatant to a Carbograph SPE cartridge (300 mg bed volume).
- Wash the cartridge to remove interfering substances.
- Elute the **fucosyllactose**-containing fraction.
- Lyophilize the eluate and reconstitute in Milli-Q water for injection. The final dilution factor should be considered for concentration calculations. For example, a final dilution factor of 100 has been reported.[1][2]

Note: It has been reported that 3-**fucosyllactose** may be lost during the cleanup step with Porous Graphitized Carbon (PGC) SPE.[1][2] An alternative is to directly inject diluted and filtered samples, though this may lead to a shorter column lifetime.

b) Infant Formula Samples[4][5][8]

- Accurately weigh a representative amount of the infant formula powder.
- Reconstitute the powder in a known volume of high-purity water according to the manufacturer's instructions or a standardized procedure.
- For products containing interfering substances like fructans and maltodextrins, enzymatic hydrolysis may be necessary.[4][5]

- Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

c) Online Sample Cleanup[9]

For high-throughput analysis and to minimize matrix effects, an online sample cleanup method can be employed using a trap column, such as a Dionex IonPac NG1 column. This approach involves a "dilute-and-shoot" methodology where the sample is diluted in deionized water, filtered, and directly injected. The trap column removes hydrophobic contaminants online.[9]

HPAEC-PAD System and Conditions

The following table summarizes the typical instrumental conditions for **fucosyllactose** analysis.

Parameter	Setting
Chromatography System	Dionex ICS-5000 system or equivalent
Column	Dionex CarboPac PA-1 (250 mm × 2 mm ID) with a CarboPac PA guard column (25 mm × 2 mm ID)[1][2]
Column Temperature	20 °C[1][2]
Flow Rate	0.3 mL/min[1][2]
Injection Volume	10 µL[1][2]
Mobile Phase A	0.1 M NaOH[1][2]
Mobile Phase B	1 M NaOAc in 0.1 M NaOH[1][2]
Gradient Elution	0-10% B over 10 minutes, followed by a column wash with 100% B for 5 minutes, and re-equilibration with 0% B for 15 minutes.[1][2]
Detector	Pulsed Amperometric Detector (PAD) with a gold working electrode and Ag/AgCl reference electrode.

Calibration

Prepare a series of **fucosyllactose** standards (e.g., 2'-FL and 3'-FL) in Milli-Q water. A typical calibration range for 3-**fucosyllactose** is 0.4–20 µg/mL.[1][2] Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear or quadratic fit may be used depending on the concentration range.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data for **fucosyllactose** analysis by HPAEC-PAD from various sources.

Table 1: Calibration and Linearity Data

Analyte	Linear Range (µg/mL)	Correlation Coefficient (R ²)	Source
3-Fucosyllactose	0.40–19.94	0.999	[1][2]
2'-Fucosyllactose	Not specified	0.99951 (average)	[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)	Matrix	Source
2'-Fucosyllactose	0.43 (average)	1.75	Infant Formula	[3]
2'-Fucosyllactose	4.3 (in solution)	12.8 (in solution)	Infant Formula	[7]
LNnT	0.5 (in solution)	1.51 (in solution)	Infant Formula	[7]

Note: LOD and LOQ can also be reported in g/100g of product, which depends on the sample preparation dilution factor. For instance, an LOD of 0.02 g/100g and LOQ of 0.06 g/100g for 2'-FL in a product have been reported.[7]

Table 3: Recovery and Precision Data

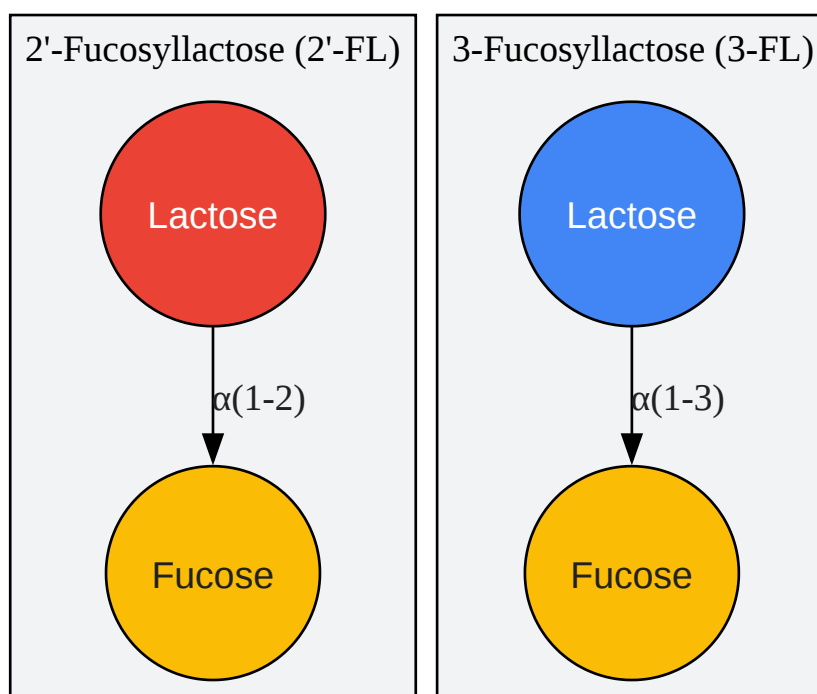
Analyte	Recovery (%)	Relative Standard Deviation (RSDr %)	Matrix	Source
2'-Fucosyllactose	94-102	< 2	Infant Formula	[3]
Multiple HMOs	89.4-109	0.0068–4.8	Infant Formula & Adult Nutritionals	[4][5]
2'-Fucosyllactose	94-111	2.1-7.9	Infant Formula	[7]
LNnT	98-111	Not specified	Infant Formula	[7]

Visualizations



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Caption: Experimental workflow for **fucosyllactose** analysis by HPAEC-PAD.



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Caption: Structural difference between 2'-FL and 3'-FL isomers.

Conclusion

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a highly suitable technique for the routine analysis of **fucosyllactose** in complex samples. The method offers excellent sensitivity, selectivity, and reproducibility for the quantification of key isomers like 2'-**fucosyllactose** and 3'-**fucosyllactose**. The detailed protocols and compiled quantitative data in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own **fucosyllactose** analysis workflows.

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